molecular formula C21H26N2O3S B2744137 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 2034410-21-2

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2744137
CAS No.: 2034410-21-2
M. Wt: 386.51
InChI Key: FJMWNMYUMPAYMN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound featuring an indole moiety and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core is then functionalized with a hydroxyl group and a sulfonamide moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted indole derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Indole-3-carboxamide: Another indole derivative with potential biological activities.

  • Sulfonamide antibiotics: Compounds containing sulfonamide groups used in antimicrobial treatments.

  • Hydroxylated indoles: Indole derivatives with hydroxyl groups, which may exhibit similar properties.

Uniqueness: N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-13-10-14(2)16(4)21(15(13)3)27(25,26)22-12-20(24)18-6-7-19-17(11-18)8-9-23(19)5/h6-11,20,22,24H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMWNMYUMPAYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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